(-)-3-Demethylisolariciresinol

Description

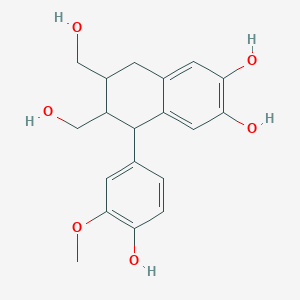

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDXMXMJDYPCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(CC3=CC(=C(C=C23)O)O)CO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Geographic Distribution

(-)-3-Demethylisolariciresinol, which has also been referred to in scientific literature as isoTaxiresinol, is a well-documented constituent of the European Yew, Taxus baccata L. innovareacademics.inresearchgate.net. Research has consistently confirmed its presence, primarily through the analysis of the heartwood of this species. innovareacademics.inresearchgate.netnih.govdocumentsdelivered.com.

The European Yew is an evergreen tree native to a wide geographical area that includes Western, Central, and Southern Europe, as well as Northwest Africa and parts of Southwest Asia, extending to northern Iran. nih.gov. Its distribution across the European continent is widespread but can be discontinuous. doaj.orgresearchgate.net. Taxus baccata typically thrives in the understory of deciduous forests and is often found on steep, rocky calcareous slopes. nih.govresearchgate.net. The tree's range is limited in the far north by its sensitivity to severe frost. nih.govdoaj.org.

Table 1: Botanical Source and Distribution of this compound

| Parameter | Description |

| Primary Botanical Source | Taxus baccata L. (European Yew) |

| Plant Part | Heartwood innovareacademics.inresearchgate.netdocumentsdelivered.com |

| Native Geographic Range | Europe, Northwest Africa, Southwest Asia nih.govresearchgate.net |

| Typical Habitat | Understory of deciduous forests, limestone hills, calcareous slopes nih.govresearchgate.net |

Lignans (B1203133) as a chemical class are widely distributed among conifer species, particularly within the Pinaceae family. usda.gov. Phytochemical investigations of species such as Himalayan fir (Abies webbiana) and Deodar cedar (Cedrus deodara) have revealed the presence of various lignans and other phenolic compounds. innovareacademics.innih.govijnrd.org. For instance, studies on Cedrus deodara have identified lignans like (-)-wikstromal and (-)-matairesinol. nih.gov. While the broader family of lignans is a common feature of conifers, the specific isolation of this compound is most prominently and repeatedly documented from Taxus baccata.

Research Methodologies for Extraction and Isolation

The isolation of this compound from plant material involves sophisticated extraction and separation techniques designed to purify lignans from a complex mixture of phytochemicals.

Chromatography is fundamental to the purification of lignans. Various methods are employed, each suited for different stages of the isolation process. ijrpr.com. High-Performance Liquid Chromatography (HPLC), especially using reversed-phase columns, is a powerful analytical tool for separating lignans from crude extracts. medchemexpress.comajphr.com. For preparative-scale separation to obtain pure compounds, flash chromatography is often utilized. medchemexpress.comajphr.com. Other techniques reported in lignan (B3055560) research include Thin-Layer Chromatography (TLC) for screening extracts, Gas Chromatography (GC) for quantification, and more recently, Supercritical Fluid Chromatography (SFC) as an environmentally friendlier alternative. medchemexpress.comajphr.comresearchgate.net. In a specific study on Taxus baccata, chromatographic separation of a chloroform (B151607) extract of the heartwood was the key step in isolating this compound. documentsdelivered.com.

The initial step in isolating lignans involves extracting them from the plant matrix. A common and effective method is sequential extraction, which uses solvents of increasing polarity. medchemexpress.comajphr.com. This process typically begins with a non-polar solvent to remove lipids, followed by extraction with a more polar solvent like acetone (B3395972) or an ethanol/water mixture to solubilize the lignans. medchemexpress.comajphr.comwikipedia.org. The resulting lignan-rich solvent is then concentrated to produce a crude extract.. In some cases, a hydrolysis step, using either an acid or a base, may be incorporated to break down complex lignan structures and liberate the core compounds before final purification. wikipedia.org.

Co-occurrence and Profiling of Structurally Related Lignans

Phytochemical analysis of Taxus baccata reveals that this compound does not occur in isolation. It is part of a profile of structurally similar lignans. Studies of the heartwood have consistently identified a group of co-occurring lignans. nih.govdocumentsdelivered.com.

Table 2: Lignans and Other Compounds Co-isolated with this compound from Taxus baccata Heartwood

| Compound Class | Specific Compound | Reference |

| Lignans | Lariciresinol (B1674508) | nih.govdocumentsdelivered.com |

| Isolariciresinol (B191591) | documentsdelivered.com | |

| Taxiresinol (B1249438) | nih.govdocumentsdelivered.com | |

| 3′-demethylisolariciresinol-9′-hydroxyisopropylether | nih.govdocumentsdelivered.com | |

| Other Phenolics | Coniferaldehyde | documentsdelivered.com |

| Steroids | β-sitosterol | documentsdelivered.com |

The profile of lignans can vary between different species within the same genus. For example, while Taxus baccata contains the aforementioned profile, other species like Taxus wallichiana have been found to contain different lignans, such as isoliovil, conidendrin, matairesinol, and secoisolariciresinol (B192356), highlighting the chemotaxonomic diversity within the Taxus genus. nih.gov.

Co-isolation with Isolariciresinol and Lariciresinol

Phytochemical studies have demonstrated the co-occurrence of this compound with the closely related lignans, Isolariciresinol and Lariciresinol. A notable example of this association is found in the European yew, Taxus baccata. Investigations into the chemical constituents of this plant have led to the simultaneous isolation of these three compounds from its extracts. researchgate.net This co-habitation suggests a potential biosynthetic relationship between these molecules within the plant's metabolic pathways.

The structural similarities between this compound, Isolariciresinol, and Lariciresinol are significant. Isolariciresinol differs from this compound by the presence of a methyl group at the 3-position of the aromatic ring, while Lariciresinol shares the same core structure but with a different stereochemistry. Their concurrent presence in Taxus baccata provides a valuable opportunity for comparative analysis and biosynthetic research.

Below is a table summarizing the lignans co-isolated from Taxus baccata.

| Compound | Presence in Taxus baccata |

| This compound | Yes |

| Isolariciresinol | Yes |

| Lariciresinol | Yes |

Co-isolation with Taxiresinol

Further phytochemical explorations of Taxus baccata have also revealed the co-isolation of this compound with another lignan, Taxiresinol. researchgate.net Taxiresinol possesses a distinct structural feature, a taxane (B156437) ring system, which is characteristic of many compounds found in the Taxus genus. The simultaneous isolation of this compound and Taxiresinol from the same plant source underscores the rich and complex diversity of lignans within this species.

This co-occurrence is of significant interest to chemists and biologists as it points to the intricate network of enzymatic reactions that lead to the synthesis of diverse lignan structures within the same plant. The isolation of these compounds together facilitates the study of their potential synergistic biological activities and provides a basis for understanding their ecological roles.

The following table highlights the co-isolation of this compound and Taxiresinol.

| Compound | Presence in Taxus baccata |

| This compound | Yes |

| Taxiresinol | Yes |

Identification of 3′-Demethylisolariciresinol-9′-hydroxyisopropylether

In addition to the aforementioned lignans, phytochemical analysis of Taxus baccata has led to the identification of 3′-Demethylisolariciresinol-9′-hydroxyisopropylether. researchgate.net This compound is a derivative of this compound, featuring a hydroxyisopropyl ether group at the 9'-position. Its identification alongside its parent compound provides further insight into the metabolic transformations that lignans can undergo within the plant.

The presence of this ether derivative suggests the existence of specific enzymatic systems in Taxus baccata capable of modifying the basic lignan skeleton. The isolation and characterization of such derivatives are crucial for a comprehensive understanding of the plant's secondary metabolism and the full spectrum of its chemical constituents.

This finding is summarized in the table below.

| Compound | Presence in Taxus baccata |

| This compound | Yes |

| 3′-Demethylisolariciresinol-9′-hydroxyisopropylether | Yes |

Biosynthesis and Metabolic Transformations

Plant Biosynthetic Pathways

The creation of lignans (B1203133) in plants is a testament to the complexity of secondary metabolite production. It begins with a fundamental pathway and proceeds through a series of specialized enzymatic steps.

The shikimic acid pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine and L-tyrosine. gacbe.ac.inhebmu.edu.cn These amino acids serve as the foundational precursors for a vast array of secondary metabolites, including lignans. gacbe.ac.inmdpi.comresearchgate.net This pathway initiates with the condensation of phosphoenolpyruvate (B93156) and D-erythrose 4-phosphate and proceeds through a seven-step enzymatic sequence to produce chorismic acid, a key branch-point intermediate. gacbe.ac.in From chorismate, the pathway leads to the formation of L-phenylalanine, which then enters the phenylpropanoid pathway, the direct route to lignan (B3055560) biosynthesis. hebmu.edu.cnmdpi.com The entire shikimic acid pathway is localized within the plastids of plant cells. gacbe.ac.inmdpi.com

Following the synthesis of L-phenylalanine via the shikimic acid pathway, the phenylpropanoid pathway takes center stage. This pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. mdpi.comontosight.airsc.org A series of subsequent enzymatic reactions, including hydroxylations and methylations, converts cinnamic acid into monolignols, such as coniferyl alcohol. mdpi.comrsc.orgnih.gov

The dimerization of these monolignol units is the defining step in lignan formation. rsc.orgresearchgate.net This process is often mediated by dirigent proteins, which guide the stereoselective coupling of monolignol radicals to form specific lignan structures. ontosight.ainih.gov For instance, the coupling of two coniferyl alcohol molecules can lead to the formation of pinoresinol (B1678388). rsc.orgacs.org Subsequent reductions and modifications of these initial dimers by enzymes like pinoresinol-lariciresinol reductase lead to the formation of a diverse array of lignans, including secoisolariciresinol (B192356). acs.org While the direct biosynthetic pathway to (-)-3-Demethylisolariciresinol is less detailed in the available literature, it is understood to be a derivative within this complex network of lignan biosynthesis. It has been identified as a constituent in the heartwood of Taxus baccata. actapharmsci.commdpi.comresearchgate.net

Table 1: Key Enzymes in Lignan Biosynthesis

| Enzyme | Role |

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. mdpi.comontosight.airsc.org |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. mdpi.comnih.gov |

| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid by forming a thioester bond with Coenzyme A. nih.govnih.gov |

| Cinnamoyl-CoA reductase (CCR) | Reduces cinnamoyl-CoA derivatives to their corresponding aldehydes. mdpi.com |

| Cinnamyl alcohol dehydrogenase (CAD) | Reduces cinnamyl aldehydes to monolignols like coniferyl alcohol. mdpi.com |

| Dirigent Proteins | Mediate the stereoselective coupling of monolignol radicals to form specific lignans. ontosight.ainih.gov |

| Pinoresinol-lariciresinol reductase | Reduces pinoresinol and lariciresinol (B1674508) to other lignans, such as secoisolariciresinol. acs.org |

Further research is needed to fully elucidate the regulatory networks governing the SDG pathway. Understanding how transcription factors and other regulatory proteins control the expression of key biosynthetic genes could open up avenues for metabolic engineering of plants to produce higher levels of beneficial lignans. researchgate.net Additionally, the specific enzymatic steps leading to the formation of this compound from its likely precursors remain an area for future investigation.

In Vitro Metabolic Conversion

Once ingested, plant lignans are not directly absorbed but undergo significant transformation by the microbial communities residing in the human gut.

The human gut microbiota plays a pivotal role in the metabolism of plant lignans. oregonstate.edunih.govnih.gov In vitro fermentation models using human fecal microbiota have demonstrated the capacity of these microorganisms to convert dietary lignan precursors into other compounds. frontiersin.orgnih.govmdpi.com These biotransformations are carried out by a diverse array of anaerobic bacteria. nih.gov The process involves a series of enzymatic reactions, including demethylation and dehydroxylation, which are crucial for the conversion of plant lignans into their mammalian counterparts. nih.gov

Plant lignans, such as secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol, are precursors to the mammalian lignans enterodiol (B191174) and enterolactone. oregonstate.edutaylorandfrancis.comwikipedia.org The conversion is initiated by the action of intestinal bacteria, which first hydrolyze any sugar moieties attached to the plant lignans. researchgate.net The aglycones then undergo further metabolism. For example, secoisolariciresinol is converted to enterodiol, which can then be further oxidized to enterolactone. oregonstate.edutaylorandfrancis.com The capacity to produce these enterolignans can vary significantly among individuals, likely due to differences in the composition and activity of their gut microbiota. oregonstate.edunih.gov Enterolactone is considered a biologically active metabolite and its formation is a key outcome of dietary lignan consumption. taylorandfrancis.comwikipedia.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

Total synthesis aims to construct the complex molecular architecture of lignans (B1203133) from readily available, simpler chemicals. organicchemistrydata.orgwiley.com These approaches are invaluable for providing access to specific lignans and their analogues for research purposes, especially when isolation from natural sources is inefficient. The primary challenge in synthesizing dibenzylbutane lignans like (-)-3-Demethylisolariciresinol is the stereocontrolled formation of the two adjacent chiral centers on the butane (B89635) core.

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. upol.czthieme.com For a molecule with multiple chiral centers like this compound, achieving the correct relative and absolute configuration is critical. Methodologies for stereoselective synthesis can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled reactions. ethz.ch In the context of lignan (B3055560) synthesis, strategies often involve:

Chiral Auxiliaries : An enantiomerically pure compound is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the key stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is a highly efficient method. nih.gov

Chiral Pool Synthesis : A readily available, enantiopure natural product, such as an amino acid or sugar, is used as the starting material, and its inherent chirality is transferred through the synthetic sequence to the final product. ethz.ch

A powerful and widely used technique in asymmetric synthesis is the SAMP/RAMP hydrazone methodology. researchgate.net This method facilitates the asymmetric α-alkylation of aldehydes and ketones, making it highly suitable for constructing the chiral backbone of dibenzylbutane lignans. wikipedia.org The chiral auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), are derived from the amino acids L-proline and D-proline, respectively. orgsyn.org

The general sequence involves three key steps:

Hydrazone Formation : A ketone or aldehyde is condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone. wikipedia.org

Asymmetric Alkylation : The hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined azaenolate. This intermediate then reacts with an electrophile (e.g., a benzyl (B1604629) halide) from the sterically less hindered side, creating a new carbon-carbon bond and a new stereocenter with high diastereoselectivity. wikipedia.org

Cleavage : The resulting alkylated hydrazone is cleaved, typically by ozonolysis or hydrolysis, to release the α-alkylated ketone or aldehyde with high enantiomeric purity and regenerate the chiral auxiliary. wikipedia.org

This methodology allows for the controlled, sequential introduction of the two arylmethyl groups required to form the dibenzylbutane skeleton of this compound.

Table 1: Key Steps in SAMP/RAMP Hydrazone Methodology

| Step | Description | Purpose |

|---|---|---|

| 1. Hydrazone Formation | Reaction of a carbonyl compound with SAMP or RAMP. wikipedia.org | To introduce the chiral director (auxiliary). |

| 2. Deprotonation & Alkylation | Treatment with LDA followed by an electrophile. wikipedia.org | To form a new C-C bond with high stereocontrol. |

| 3. Auxiliary Cleavage | Ozonolysis or hydrolysis of the hydrazone. wikipedia.org | To release the enantiomerically enriched product. |

The synthesis of dibenzylbutyrolactone lignans often serves as a blueprint for accessing dibenzylbutane lignans, as the lactone can be reduced to the corresponding diol and subsequently to the butane scaffold. A common strategy to build the core structure is the Stobbe condensation. google.com For instance, the condensation of piperonal (B3395001) (a substituted benzaldehyde) with dimethyl succinate (B1194679) can yield an unsaturated acid. google.com This intermediate can then be catalytically hydrogenated to produce a substituted butanoic acid derivative, which is a key precursor for forming the five-membered lactone ring characteristic of many lignans. google.com This lactone can then be further modified to yield the desired dibenzylbutane skeleton.

Semi-synthetic Modifications from Natural Precursors

Semi-synthesis provides an alternative route to complex molecules by chemically modifying readily available natural products. auckland.ac.nz Given that some lignans are more abundant in nature than others, they can serve as valuable starting materials. For example, hydroxymatairesinol (B1246089) is a readily available lignan that can be used as a precursor for the preparation of other, less common norlignans. researchgate.net

A crucial reaction in the semi-synthesis of this compound from a precursor like isolariciresinol (B191591) is the selective demethylation of aryl methyl ethers. A common and effective reagent for this transformation is boron tribromide (BBr₃), which can cleave methyl ethers at or below room temperature to yield the corresponding phenols. researchgate.net This approach can circumvent the complexities of a total synthesis, provided a suitable and abundant natural precursor is available. The semi-synthetic anticancer drugs etoposide (B1684455) and teniposide (B1684490) are prominent examples of this strategy, as they are manufactured from the natural lignan podophyllotoxin. chim.itresearchgate.net

Biotechnological and Synthetic Biology Approaches for Lignan Production

Biotechnology and synthetic biology offer promising and sustainable alternatives to chemical synthesis or direct extraction from plants, the latter of which can be limited by low abundance and slow growth. sci-hub.senih.govmdpi.com These approaches involve engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce valuable plant-derived compounds. researchgate.netnih.gov

The strategy involves introducing the genes for the plant's biosynthetic pathway into a microbial host. frontiersin.org For lignans, this typically starts with engineering a host to produce monolignols, such as coniferyl alcohol, from simple sugars. arkat-usa.org Subsequent enzymatic steps, including stereoselective coupling and reductions, can then be introduced to produce specific lignan skeletons.

Recent research has demonstrated the successful production of several key lignans in engineered microbes:

(+)-Pinoresinol : Achieved yields of up to 698.9 mg/L in E. coli through the evaluation of different gene constructs. researchgate.netnih.gov

(+)-Lariciresinol and (-)-Secoisolariciresinol : Synthesized in E. coli using a "multicellular one-pot" fermentation method, yielding 434.08 mg/L and 96.81 mg/L, respectively. nih.gov Secoisolariciresinol (B192356) is a direct precursor in the biosynthesis of this compound.

These synthetic biology platforms provide a scalable and sustainable method for producing not only natural lignans but also their derivatives, paving the way for the efficient production of compounds like this compound. era-learn.eufrontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (+)-Lariciresinol |

| (-)-Matairesinol |

| (-)-Secoisolariciresinol |

| (+)-Pinoresinol |

| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) |

| Coniferyl alcohol |

| Etoposide |

| Hydroxymatairesinol |

| Isolariciresinol |

| Piperonal |

| Podophyllotoxin |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of lignans (B1203133), allowing for their separation from other phytochemicals. researchgate.net The choice of method depends on the research goal, whether it is for qualitative screening, preparative isolation, or precise quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of lignans like (-)-3-Demethylisolariciresinol from plant sources. researchgate.netacademicjournals.org This method is particularly suitable for analyzing lignans and their metabolites in various biological matrices. researchgate.net In studies involving the phytochemical analysis of Taxus baccata, where this compound is found, HPLC is used for the separation and determination of its phenolic constituents. nih.govresearchgate.net

A typical HPLC system for analyzing the phenolic profile of Taxus baccata might employ a gradient elution method. For example, a mobile phase consisting of an aqueous solution of acetic acid and methanol (B129727) can be used to separate compounds over a specific time gradient. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths. academicjournals.org

**Table 1: Illustrative HPLC Parameters for Lignan (B3055560) Analysis in Taxus baccata*** *This table is based on a general method for analyzing phenolic compounds in the plant and is not specific to this compound alone.

| Parameter | Specification |

| System | HPLC with DAD Detector |

| Column | Cosmosil 5C18-MS-II (250 × 4.6 mm ID, 5 µm) nih.gov |

| Mobile Phase A | 2% (v/v) aqueous solution of acetic acid nih.gov |

| Mobile Phase B | 100% Methanol nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are essential for separation, spectroscopic methods are indispensable for determining the precise chemical structure of an isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of novel or isolated compounds like this compound. researchgate.netresearchgate.net The structure of this compound, when isolated from the heartwood of Taxus baccata, was established on the basis of comprehensive 1D and 2D-NMR spectroscopic analysis. researchgate.netresearchgate.netresearchgate.net

The process involves several types of NMR experiments:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

¹³C NMR and DEPT: Identify the number and type of carbon atoms (CH₃, CH₂, CH, C). researchgate.netresearchgate.net

2D NMR (COSY, HMQC, HMBC): These experiments establish connectivity within the molecule. Correlation Spectroscopy (COSY) shows proton-proton couplings. Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with the carbons they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.netresearchgate.net

The complete assignment of proton and carbon signals using these techniques allows for the unambiguous determination of the constitution and relative stereochemistry of this compound. researchgate.net

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆) Data sourced from Erdemoglu et al. (2004). researchgate.net

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) | HMBC Correlations (C → H) |

| 1 | 134.19 | - | - |

| 2 | 112.59 | 6.51 (d, 1.96) | C-4, C-6 |

| 3 | 147.21 | - | - |

| 4 | 145.47 | - | - |

| 5 | 115.34 | 6.64 (d, 7.93) | C-1, C-3 |

| 6 | 121.13 | 6.49 (dd, 7.93, 1.96) | C-2, C-4, C-7 |

| 7 | 38.35 | 2.40 (m) | C-8, C-9, C-1', C-2', C-6' |

| 8 | 48.75 | 1.68 (m) | C-6, C-1', C-2', C-5', C-1' |

| 9 | 73.31 | 3.39 (m) | C-9, C-8, C-7 |

| 1' | 132.88 | - | - |

| 2' | 115.11 | 6.63 (d, 8.24) | C-4', C-6' |

| 3' | 144.57 | - | - |

| 4' | 143.64 | - | - |

| 5' | 114.61 | 6.55 (d, 1.83) | C-1', C-3' |

| 6' | 120.69 | 6.47 (dd, 8.24, 1.83) | C-2', C-4', C-7' |

| 7' | 39.76 | 2.40 (m) | C-8', C-9', C-1, C-2, C-6 |

| 8' | 49.76 | 1.68 (m) | C-9, C-8, C-7 |

| 9' | 66.49 | 3.39 (m) | C-7', C-8' |

| 3-OCH₃ | - | - | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the preliminary characterization of lignans like this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a "fingerprint" of the functional groups present. For a lignan such as this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. Although a specific spectrum for this compound is not publicly documented, a hypothetical representation of its expected IR data is presented in Table 1. This includes broad absorptions for hydroxyl (-OH) groups, characteristic peaks for aromatic C-H and C=C bonds, and absorptions for aliphatic C-H bonds within the butyrolactone ring system.

Table 1: Representative Infrared (IR) Spectroscopy Data for Lignans

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | O-H (Phenolic and Alcoholic) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2960-2850 | C-H (Aliphatic) | Stretching |

| 1610-1580 | C=C (Aromatic) | Stretching |

| 1515-1450 | C=C (Aromatic) | Stretching |

| 1270-1200 | C-O (Aryl ether) | Stretching |

| 1150-1000 | C-O (Alcohol) | Stretching |

Note: This table represents typical IR absorption ranges for lignan structures and is for illustrative purposes only. Specific values for this compound may vary.

X-ray Crystallographic Analysis for Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography is invaluable for unambiguously assigning the relative and absolute configuration of these centers. The process would involve:

Crystallization: Growing a high-quality single crystal of this compound.

Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data.

Structure Solution and Refinement: Solving the phase problem to generate an electron density map and refining the atomic positions.

While a specific crystal structure for this compound is not publicly available, Table 2 provides an example of the type of crystallographic data that would be obtained from such an analysis, based on data for similar heterocyclic compounds. mdpi.com

Table 2: Illustrative Crystallographic Data for a Lignan Compound

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1573.4 |

| Z (molecules/unit cell) | 4 |

| Final R indices | R1 = 0.045, wR2 = 0.112 |

Note: This data is hypothetical and serves to illustrate the parameters determined in a crystallographic study.

X-ray Absorption Spectroscopy for Local Structure Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. researchgate.net It is element-selective and can be applied to both crystalline and amorphous materials. researchgate.net The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Electrophoretic Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. mdpi.com It is particularly useful for the analysis and purification of small amounts of compounds and for the separation of chiral molecules.

For the analysis of lignans, which are often neutral, a modification called Micellar Electrokinetic Chromatography (MEKC) is frequently employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds. Furthermore, the addition of chiral selectors, such as cyclodextrins, to the buffer system enables the separation of enantiomers. nih.gov This would be a crucial application for resolving a racemic mixture of 3-demethylisolariciresinol and confirming the enantiomeric purity of the (-) isomer. The efficiency of the separation depends on factors such as buffer pH, concentration of the chiral selector, and applied voltage. nih.gov

Advanced Microscopy and Imaging for Structural and Morphological Analysis

Electron Microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the morphology and size of materials at the micro- and nanoscale. While EM is not used to determine the molecular structure of a compound like this compound, it is an essential tool for characterizing the morphology of the bulk material, such as its crystalline form or if it is formulated into nanoparticles.

For instance, if this compound were formulated into a delivery system, such as lignin-based nanoparticles, TEM would be used to visualize the size, shape, and size distribution of these particles. nih.govresearchgate.net SEM would provide information on the surface topography of the bulk powder or formulated product. researchgate.net Studies on lignan extracts have utilized SEM to examine the microstructure of the extracted material. researchgate.net

Complementary Analytical Methods for Material Characterization in Research

In the comprehensive analysis of "this compound," researchers employ a variety of complementary analytical methods to fully characterize the material's physical and chemical properties. These techniques provide crucial information that complements data obtained from primary spectroscopic methods like NMR and mass spectrometry. The selection of these methods is pivotal for understanding the compound's thermal stability, crystalline structure, and purity, which are essential parameters in research and development.

Thermal Analysis

Thermal analysis techniques are utilized to study the effect of heat on "this compound," providing insights into its thermal stability and decomposition profile. Lignans, as a class of compounds, generally exhibit relatively high resistance to temperature. nih.gov Studies on related lignans have shown that they are often stable at temperatures below 100°C. nih.gov For instance, some aglycones such as pinoresinol (B1678388) and sesamin (B1680957) are reported to be stable at temperatures as high as 180–200°C. nih.gov

The thermal stability of lignans is influenced by their specific chemical structure and their interactions within a sample matrix. nih.gov While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for "this compound" is not extensively available in public literature, the thermal behavior of related lignans provides a basis for expected stability. The thermal decomposition of lignans typically occurs in multiple stages, corresponding to the loss of different functional groups and eventual pyrolysis of the carbon skeleton.

Table 1: Thermal Stability of Selected Lignans

| Lignan | Reported Thermal Stability | Analytical Technique |

| Pinoresinol | Stable up to 180–200°C nih.gov | Not Specified |

| Sesamin | Stable up to 180–200°C nih.gov | Not Specified |

| Secoisolariciresinol (B192356) Diglucoside | Stable in bakery products nih.gov | Not Specified |

| General Lignans (from flaxseed, sesame seed, rye) | Generally stable below 100°C nih.gov | Not Specified |

This table presents data on related lignans to infer the potential thermal properties of this compound.

X-ray Diffraction

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure of a compound. researchgate.net In the context of lignan research, XRD can provide information on whether a sample is crystalline or amorphous. researchgate.net For many lignans, obtaining a single crystal suitable for X-ray crystallography can be challenging, which sometimes limits the availability of detailed crystal structure data.

Chromatographic Methods

Advanced chromatographic techniques are indispensable for the separation, purification, and quantification of "this compound" from complex mixtures. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most commonly employed methods for the analysis of lignans.

HPLC, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone for both qualitative and quantitative analysis of lignans like secoisolariciresinol diglucoside. researchgate.netuaeu.ac.aenih.gov Reversed-phase columns are frequently used with mobile phases typically consisting of acetonitrile (B52724) or methanol and acidified water. icm.edu.pl

HPTLC offers a rapid and efficient method for the simultaneous quantification of multiple lignans in a sample. This technique has been successfully applied to the analysis of various lignans, demonstrating good separation and resolution. While specific HPTLC methods for "this compound" are not detailed in the available literature, the general methodologies developed for other lignans can be adapted.

Chiral HPLC is a specialized chromatographic technique used for the separation of enantiomers. nih.gov This is particularly relevant for "this compound" to ensure the stereochemical purity of the compound. The use of chiral stationary phases allows for the resolution of racemic mixtures, which is critical for stereospecific biological studies. nih.gov

Circular dichroism has also been used to confirm the presence of distinct optically active compounds in extracts containing lignan diastereomers, such as those of secoisolariciresinol diglucoside. nih.gov

In Vitro and Cellular Mechanistic Investigations of Biological Activities

Cellular Antioxidant Mechanisms

(-)-3-Demethylisolariciresinol has been the subject of various studies to elucidate its antioxidant capabilities through several established assays. These investigations have provided insights into its potential to counteract oxidative stress at a cellular level.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.gov This assay is based on the reduction of the stable DPPH radical, which results in a color change that can be measured spectrophotometrically. mdpi.com

In a study evaluating the antioxidant activities of lignans (B1203133) isolated from Taxus baccata L., this compound was one of the compounds tested. nih.govsigmaaldrich.com The study revealed that this compound displayed significant scavenging activity against the DPPH radical, particularly at concentrations of 500 and 1000 µg/ml. nih.govsigmaaldrich.com This activity highlights the compound's potential to neutralize free radicals, which are implicated in cellular damage. nih.govsigmaaldrich.com

The Ferric-Reducing Antioxidant Power (FRAP) assay is another common method used to measure the total antioxidant capacity of a substance. jmp.irnih.gov This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at a specific wavelength. jmp.ir

In the same study involving lignans from Taxus baccata L., this compound demonstrated noteworthy reducing antioxidant power on ferric ions. nih.govsigmaaldrich.com At a concentration of 1000 µg/ml, the FRAP value for this compound was found to be 3.533 ± 0.01, which was comparable to that of the reference compound, chlorogenic acid (3.618 ± 0.01). nih.govsigmaaldrich.com This indicates a strong capacity to donate electrons, a key mechanism of antioxidant action. nih.govsigmaaldrich.com

Glutamate-induced oxidative stress in HT22 hippocampal cells is a well-established in vitro model for studying neurotoxicity and oxidative damage. mdpi.comfrontiersin.org High concentrations of glutamate (B1630785) can lead to the depletion of intracellular glutathione, resulting in an accumulation of reactive oxygen species (ROS) and subsequent cell death. mdpi.com

Research on neuroprotective agents often utilizes this cell line to screen for compounds that can mitigate glutamate-induced toxicity. nih.govjmb.or.kr Studies have shown that various compounds can protect HT22 cells by reducing ROS production and inhibiting apoptotic pathways triggered by oxidative stress. mdpi.comjmb.or.kr While direct studies on this compound in this specific cell model are not detailed in the provided search results, the compound's established antioxidant properties from other assays suggest its potential to reduce oxidative stress in such cellular systems.

Oxidative damage to cellular components, including lipids, proteins, and DNA, is a major contributor to cellular aging and the pathogenesis of various diseases. nih.govhealthbooktimes.org Antioxidants play a crucial role in protecting cells from this damage by neutralizing ROS and preventing their harmful effects. mdpi.commdpi.com

The demonstrated radical scavenging and ferric-reducing activities of this compound in cell-free assays strongly suggest its potential to protect cellular systems against oxidative damage. nih.govsigmaaldrich.com By scavenging free radicals and reducing oxidizing agents, this compound can help maintain cellular redox homeostasis and prevent the cascade of events leading to cellular injury.

Anti-inflammatory Pathways and Modulation in Cell Models

In addition to its antioxidant properties, this compound has been investigated for its potential to modulate inflammatory pathways.

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation from polyunsaturated fatty acids like arachidonic acid. researchgate.net Inhibition of LOX activity is a key target for anti-inflammatory drug development. nih.govmdpi.com

In the study of lignans from Taxus baccata L., this compound was evaluated for its inhibitory activity against lipoxygenase. nih.govsigmaaldrich.com The results indicated that the compound exhibited moderate inhibition of LOX activity. nih.govsigmaaldrich.com This finding suggests that this compound may exert anti-inflammatory effects by modulating the lipoxygenase pathway.

Modulation of Pro-inflammatory Cytokine Production in Cellular Models

Research into the lignan (B3055560) class of compounds, including this compound, has highlighted their potential to modulate the immune response by altering the production of key signaling molecules known as cytokines. Pro-inflammatory cytokines are crucial mediators of the inflammatory process, but their excessive production can lead to chronic inflammatory diseases.

Studies on lignans isolated from Phyllanthus amarus, a plant source of this compound, have shown that these compounds can shift cytokine production from a pro-inflammatory to an anti-inflammatory profile in peripheral monocytes and macrophages. This modulation includes the inhibition of major pro-inflammatory cytokines. For instance, the lignan nortrachelogenin (B191986) has been observed to inhibit the production of interleukin-6 (IL-6) in J774 macrophages. benthamscience.com Similarly, other natural compounds have demonstrated the ability to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are pivotal in initiating and sustaining inflammatory responses. nih.gov The regulation of these cytokines is a key mechanism behind the anti-inflammatory potential of this class of compounds. nih.gov

Anti-inflammatory Effects in Specific In Vivo Models (e.g., Carrageenan-induced paw edema in mice for lignan class)

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for evaluating acute inflammation and screening potential anti-inflammatory drugs. nih.govnih.gov The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response. The later phase (typically 3-6 hours post-injection) is characterized by significant swelling (edema) and is mediated by the release of pro-inflammatory mediators, including prostaglandins (B1171923) and nitric oxide, driven by enzymes like COX-2 and iNOS, as well as cytokines such as IL-6 and TNF-α. dntb.gov.ua

Lignans as a class have demonstrated efficacy in this model. For example, the lignan taxiresinol (B1249438), isolated from Taxus baccata alongside this compound, has been shown to weaken carrageenan-induced inflammatory edema. doi.org More specifically, intraperitoneal administration of the lignan nortrachelogenin significantly reduced paw edema in mice at 3 and 6 hours post-carrageenan injection. dntb.gov.ua This effect is linked to the inhibition of inflammatory mediators, providing in vivo evidence for the anti-inflammatory properties of the lignan family. benthamscience.comdntb.gov.ua

Antiproliferative and Apoptotic Inducing Mechanisms in Cancer Cell Lines

Assessment of Cytotoxicity against Oncology Cell Line Panels (Breast, Colon, Ovary, Prostate, Lung)

This compound, isolated from the heartwood of Taxus baccata, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. nih.gov The screening was conducted across various cancer types to assess its potential as an antiproliferative agent. However, the investigations concluded that this compound did not exhibit significant cytotoxic potency when compared to the standard chemotherapeutic drug, etoposide (B1684455). nih.gov

Table 1: Cytotoxicity Screening of this compound

| Cancer Type | Cell Line Panel | Result | Source |

|---|---|---|---|

| Breast | Oncology Cell Line Panel | Not significantly cytotoxic | nih.govnih.govspandidos-publications.com |

| Colon | Oncology Cell Line Panel | Not significantly cytotoxic | nih.govnih.govspandidos-publications.com |

| Ovary | Oncology Cell Line Panel | Not significantly cytotoxic | nih.govnih.govspandidos-publications.com |

| Prostate | Oncology Cell Line Panel | Not significantly cytotoxic | nih.govnih.govspandidos-publications.com |

| Lung | Oncology Cell Line Panel | Not significantly cytotoxic | nih.govnih.govspandidos-publications.com |

Cell Cycle Perturbation and Apoptosis Induction in Vitro (e.g., PARP cleavage)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair, by activated caspases. nih.govabcam.com The cleavage of PARP renders the enzyme inactive, preventing DNA repair and facilitating cell death. nih.gov

While direct data on this compound is limited, studies on lignan-rich fractions (LRF) from Phyllanthus amarus—a known source of this compound—provide significant insights. Treatment of human cervical and colon cancer cells with these lignan-containing extracts leads to the induction of apoptosis. dntb.gov.uanih.gov This apoptotic process is confirmed by the observed cleavage of PARP. nih.govdntb.gov.uanih.govupsi.edu.my Furthermore, these lignan fractions can perturb the cell cycle. In different cancer cell lines, treatment resulted in an increased population of cells in the sub-G0 phase or arrest in the G1/S phase, which are indicative of apoptosis and inhibition of proliferation, respectively. nih.govdntb.gov.ua Other lignans have also been shown to induce cell cycle arrest in various cancer cell lines, suggesting this is a common mechanism for this class of compounds. nih.govnih.govmdpi.com

Molecular Signaling Pathway Modulation (e.g., MAPK and AKT/PI3K pathways)

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways are crucial intracellular cascades that regulate cell proliferation, survival, and differentiation. aacrjournals.orgaging-us.com Dysregulation of these pathways is a common feature of many cancers, making them key targets for therapeutic intervention. aacrjournals.orgmdpi.com

Lignans found in Phyllanthus amarus, including this compound, are implicated in the modulation of these critical pathways. Research suggests that the biological activity of these lignans may stem from their ability to interfere with MAPK and PI3K/AKT signaling. nih.gov By inhibiting these pathways, which are often constitutively active in cancer cells, lignans can suppress signals that promote cell growth and survival, thereby contributing to their antiproliferative and pro-apoptotic effects.

Regulation of Pro-apoptotic (Bax, p53) and Anti-apoptotic Genes

The fate of a cell—whether it undergoes apoptosis or survives—is often determined by the balance between pro-apoptotic and anti-apoptotic proteins. The Bcl-2 family of proteins are central regulators of this process, with members like Bax promoting apoptosis and Bcl-2 inhibiting it. nih.govjmatonline.com The tumor suppressor protein p53 plays a pivotal role by transcriptionally activating pro-apoptotic genes like Bax. jmatonline.com

Studies on lignans demonstrate their ability to favorably modulate this balance in cancer cells. A lignan-rich fraction from Phyllanthus amarus was shown to enhance the expression of the pro-apoptotic protein Bax in human cervical cancer cells. nih.govdntb.gov.ua This upregulation of Bax was associated with the activation of p53, indicating that these lignans can trigger the p53-mediated apoptotic pathway. nih.govdntb.gov.ua Other studies on different lignans have confirmed this mechanism, showing an upregulation of Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis, making cancer cells more susceptible to programmed cell death. mdpi.com Some lignans have been found to stabilize the p53 protein, enhancing its tumor-suppressing functions. nih.gov

Chemo-sensitization and Overcoming Drug Resistance in Cellular Models (e.g., P-glycoprotein (P-gp) inhibition)

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govbiorxiv.org P-gp functions as an efflux pump, actively removing a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govjournaljpri.comscirp.org The inhibition of P-gp is a key strategy to reverse MDR and restore the effectiveness of anticancer drugs. nih.govscirp.org

While direct studies on this compound's effect on P-gp are not detailed in the provided search results, the context of chemo-sensitization through P-gp inhibition is well-established. nih.govbiorxiv.orgnih.gov The general approach involves using P-gp inhibitors to block the pump's activity, leading to increased intracellular accumulation of chemotherapeutic agents and subsequent cell death. scirp.org Natural compounds are among the sources being investigated for P-gp modulatory activity. journaljpri.com

Estrogen Receptor Modulation in Hormone-Dependent Cell Lines

Selective estrogen receptor modulators (SERMs) are compounds that exhibit tissue-specific estrogen agonist or antagonist effects. wikipedia.orgdopinglinkki.fi They can bind to estrogen receptors and either mimic or block the actions of estrogen, depending on the target tissue. dopinglinkki.fi This dual activity makes them valuable in treating various hormone-related conditions, including breast cancer and osteoporosis. wikipedia.orgdrugbank.comnih.gov

The specific modulatory effects of this compound on estrogen receptors in hormone-dependent cell lines were not explicitly detailed in the provided search results. However, the general mechanism of SERMs involves binding to estrogen receptors and inducing conformational changes that can lead to either activation or inhibition of estrogen-responsive genes. nih.gov

Enzyme Inhibition Studies

This compound has demonstrated inhibitory activity against butyrylcholinesterase (BChE). researchgate.netnih.gov In a study evaluating various lignans from Taxus baccata, this compound was among the compounds that exhibited moderate inhibition against BChE. nih.govacademicjournals.org BChE is a nonspecific cholinesterase that, along with acetylcholinesterase (AChE), plays a role in hydrolyzing acetylcholine (B1216132). nih.govcitius.technology Selective inhibition of BChE is considered a potential therapeutic strategy, particularly in the context of Alzheimer's disease, as BChE activity is known to be relevant in the progression of the disease. nih.govcitius.technology

| Compound | BChE Inhibitory Activity | Source |

|---|---|---|

| This compound | Moderate Inhibition | nih.gov, academicjournals.org |

In the same studies where its activity against BChE was observed, this compound was found to be inactive towards acetylcholinesterase (AChE). nih.govacademicjournals.org AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine at cholinergic synapses. nih.gov The selective inhibition of BChE over AChE is a desirable characteristic for certain therapeutic applications, as it may offer a more targeted approach with potentially fewer side effects associated with broad-spectrum cholinesterase inhibition. nih.gov

| Compound | AChE Inhibitory Activity | Source |

|---|---|---|

| This compound | Inactive | nih.gov, academicjournals.org |

Neuroprotective Effects in Cellular Models

Neuroprotective effects refer to the ability of a compound to preserve neuronal structure and function. Natural bioactive compounds derived from plants are increasingly recognized for their potential to offer neuroprotection through various mechanisms, including antioxidant, anti-inflammatory, and anti-aggregative properties. mdpi.com Studies on various natural extracts and compounds have demonstrated their potential to mitigate neuronal damage in models of neurodegenerative diseases. mdpi.comnih.gov For instance, some compounds have been shown to reduce the accumulation of reactive oxygen species (ROS) and protect against cell death induced by oxidative stress. nih.gov

While the provided search results mention the neuroprotective effects of other compounds and extracts, specific data on the neuroprotective mechanisms of this compound in cellular models were not available. researchgate.netmdpi.commdpi.comnih.govnih.gov

Antimicrobial Activities in In Vitro Assays (e.g., against Trichophyton longifusus, Microsporum canis)

This compound has been shown to possess antimicrobial properties. Specifically, it exhibited good antifungal activity against Trichophyton longifusus. academicjournals.orgsilae.it Trichophyton longifusus is a dermatophyte fungus that can cause skin infections. In the same study, a related lignan, taxiresinol, showed moderate activity against T. longifusus and Microsporum canis. academicjournals.orgsilae.it Microsporum canis is another common zoophilic dermatophyte responsible for infections in both humans and animals. mdpi.com

| Compound | Organism | Activity | Source |

|---|---|---|---|

| This compound | Trichophyton longifusus | Good | silae.it, academicjournals.org |

| Taxiresinol | Trichophyton longifusus | Moderate | silae.it, academicjournals.org |

| Taxiresinol | Microsporum canis | Moderate | silae.it, academicjournals.org |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. wikipedia.org By analyzing the effects of specific structural modifications, researchers can identify key chemical features, or pharmacophores, responsible for a molecule's therapeutic or adverse effects. This knowledge is instrumental in designing new, more potent, and selective analogs. In the context of this compound and related lignans, SAR studies have provided valuable insights into the structural requirements for their various biological activities, including anti-inflammatory, antinociceptive, anti-ulcerogenic, and enzyme inhibitory effects.

Anti-inflammatory and Antinociceptive Activities

Studies on the anti-inflammatory and antinociceptive effects of this compound and its analogs have revealed significant differences in their potencies. In a model of p-benzoquinone-induced abdominal stretching in mice, a measure of antinociceptive activity, the inhibitory effects of several lignans were compared. academicjournals.orgstudylib.net Lariciresinol (B1674508) demonstrated the highest activity, followed by taxiresinol, 3'-demethylisolariciresinol-9'-hydroxyisopropylether, this compound, and isolariciresinol (B191591). academicjournals.org

**Table 1: Antinociceptive Activity of Lignans from *Taxus baccata***

| Compound | Inhibition of p-benzoquinone induced abdominal stretching (%) at 100 mg/kg |

|---|---|

| Lariciresinol | 42.7 |

| Taxiresinol | 37.8 |

| 3'-demethylisolariciresinol-9'-hydroxyisopropylether | 35.4 |

| This compound | 33.0 |

| Isolariciresinol | 31.3 |

Data sourced from Kupeli et al., 2003, as cited in academicjournals.org.

These findings suggest that the specific arrangement of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the nature of the substituent at the C-9' position, plays a crucial role in modulating the antinociceptive activity.

Anti-ulcerogenic Activity

The anti-ulcerogenic potential of this compound and related lignans has also been evaluated in an ethanol-induced ulcerogenesis model in rats. researchgate.net All tested compounds showed significant anti-ulcerogenic activity at doses of 50 and 100 mg/kg, with taxiresinol being the most potent. researchgate.net The activity of this compound was notable, indicating that the demethylation at the 3-position contributes to this protective effect.

Enzyme Inhibitory Activity

The inhibitory effects of these lignans on various enzymes, including butyrylcholinesterase (BChE) and lipoxygenase (LOX), have been investigated. academicjournals.orgresearchgate.net Among the tested compounds, 3'-demethylisolariciresinol-9'-hydroxyisopropylether showed the most potent inhibition of both BChE and LOX. academicjournals.org This highlights the importance of the hydroxyisopropyl ether group at the C-9' position for this particular biological activity.

**Table 2: Enzyme Inhibitory Activity of Lignans from *Taxus baccata***

| Compound | BChE IC50 (µM) | LOX IC50 (µM) |

|---|---|---|

| 3'-demethylisolariciresinol-9'-hydroxyisopropylether | 86.0 ± 0.2 | 161.0 ± 3.6 |

Data sourced from academicjournals.org.

Antioxidant Activity

The antioxidant capacity of this compound and its analogs has been assessed using methods such as the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. academicjournals.org The compounds displayed significant DPPH scavenging activity, particularly at higher concentrations. academicjournals.org In the FRAP assay, the reducing power of taxiresinol, isolariciresinol, and this compound at 1000 µg/ml was comparable to that of the reference compound, chlorogenic acid. academicjournals.org This suggests that the phenolic hydroxyl groups are key contributors to the antioxidant properties of these lignans.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Lignans

| Compound | FRAP Value at 1000 µg/ml |

|---|---|

| Taxiresinol | 3.552 ± 0.02 |

| Isolariciresinol | 3.021 ± 0.71 |

| This compound | 3.533 ± 0.01 |

| Chlorogenic acid (reference) | 3.618 ± 0.01 |

Data sourced from academicjournals.org.

Antifungal Activity

In terms of antimicrobial properties, this compound, along with lariciresinol and a chloroform (B151607) extract of Taxus baccata, demonstrated antifungal activity. grafiati.com Notably, its analog, (-)-3'-demethylisolariciresinol-9'-hydroxyisopropylether, did not show the same effect, indicating that the substituent at the 9'-position can significantly influence antifungal properties. grafiati.com

Emerging Research Paradigms and Future Directions

Development and Application of Advanced In Vitro Cell Culture Models

A significant limitation of early-stage drug discovery is the poor predictive power of traditional 2D cell culture assays. nih.gov To bridge the gap between in vitro experiments and clinical outcomes, researchers are increasingly adopting advanced 3D cell culture models that better mimic the native environment of human tissues. thermofisher.comnih.gov

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are revolutionizing preclinical research. thermofisher.comnih.gov Unlike cells grown on flat plastic surfaces, 3D models allow cells to interact with each other and the extracellular matrix in a more natural, three-dimensional architecture. frontiersin.org This complexity is crucial, as it recreates gradients of oxygen, nutrients, and signaling molecules that are characteristic of a true tissue microenvironment. frontiersin.org

Organoids, in particular, represent a leap forward. sigmaaldrich.com These are self-organizing 3D structures grown from stem cells that can differentiate to form organ-specific cell types with a structure reminiscent of the primary tissue. sigmaaldrich.comrndsystems.com For instance, intestinal organoids develop crypt-like domains that are functionally similar to those in the adult intestine. sigmaaldrich.com While specific studies applying these models to (-)-3-Demethylisolariciresinol are still in early stages, their use in cancer research and drug discovery is expanding rapidly. nih.govrndsystems.com The application of organoid technology will enable a more accurate assessment of the compound's effects on organ-specific functions and pathologies.

The biological activity of a compound is heavily influenced by the specific microenvironment of the target tissue. frontiersin.org Modern drug discovery increasingly requires in vitro models that faithfully replicate these unique conditions. frontiersin.orgmimetas.com An ideal 3D culture model would simulate a tissue-specific environment, incorporating appropriate cell-to-cell and cell-to-extracellular matrix interactions, tissue stiffness, and gradients of soluble factors. frontiersin.org

For a compound like this compound, which has been identified in various plant species and may have diverse biological effects, tissue-specific models are invaluable. academicjournals.orgmdpi.com For example, to investigate its potential in oncology, researchers can use 3D tumor models that include cancer cells, stromal cells, and even immune cells to mimic the complex tumor microenvironment. mimetas.com This approach allows for the study of drug resistance and the interplay between different cell types, providing critical insights that are lost in simpler models. nih.govfrontiersin.org The development of such sophisticated platforms is expected to significantly improve the translatability of in vitro findings for this compound.

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully grasp the biological impact of this compound, researchers are turning to "omics" technologies. These approaches provide a global snapshot of the molecules within a biological system, including metabolites and gene transcripts, offering a holistic view of the compound's mechanism of action. metabolon.com

Metabolomics is the comprehensive study of small molecule metabolites in a biological system and provides a direct readout of physiological and metabolic status. metabolon.comnih.gov By applying techniques like mass spectrometry, researchers can perform both targeted and untargeted analyses to see how this compound alters the metabolome of cells or organisms. nih.govmdpi.com

Untargeted metabolomics can identify a wide array of metabolites that are significantly changed upon treatment, revealing unexpected effects on various biochemical pathways. nih.gov Targeted metabolomics, on the other hand, allows for the precise quantification of a specific set of known metabolites, which can be used to test hypotheses about the compound's mechanism. mdpi.com For example, a metabolomics study could reveal that this compound impacts cellular energy pathways, lipid metabolism, or amino acid profiles, thereby identifying the key metabolic networks it modulates.

Table 1: Comparison of Metabolomics Approaches

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Quantify a predefined set of known metabolites. mdpi.com | Identify and relatively quantify as many metabolites as possible in a sample. nih.gov |

| Coverage | Narrow and specific. | Broad and comprehensive. |

| Output | Absolute or relative concentrations of specific metabolites. mdpi.com | A large dataset of metabolic features that can be used to distinguish between groups. nih.gov |

| Application | Hypothesis testing, biomarker validation. | Biomarker discovery, pathway analysis, systems biology. nih.gov |

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell, providing a powerful tool to study gene expression. lexogen.com By comparing the transcriptomes of cells treated with this compound to untreated controls, researchers can identify which genes are turned on or off by the compound. This can reveal the cellular signaling pathways and biological processes that are affected.

Modern transcriptomics methods, such as 3' mRNA-Seq and Whole Transcriptome Sequencing, allow for both gene expression profiling and a more in-depth analysis of the entire transcriptome, including non-coding RNAs and alternative splicing events. lexogen.com For example, a transcriptomic analysis might show that this compound treatment leads to changes in the expression of genes involved in inflammation, cell cycle control, or apoptosis. Such data provides crucial clues about the compound's molecular mechanisms of action.

Exploration of Novel Biosynthetic Routes and Metabolic Engineering for Sustainable Production

Lignans (B1203133) like this compound are natural products with interesting biological activities, but their supply from natural plant sources can be low and unsustainable. acs.orgnih.gov This has spurred research into understanding their biosynthetic pathways and using metabolic engineering to develop alternative production platforms. mdpi.com

The biosynthesis of many lignans begins with the dimerization of coniferyl alcohol to form pinoresinol (B1678388), which then serves as a precursor for a variety of other lignans. frontiersin.org In Forsythia species, for example, pinoresinol is converted to matairesinol. nih.gov By manipulating the genes involved in these pathways, researchers can alter the profile of lignans produced. In one study, down-regulating the expression of an enzyme called pinoresinol/lariciresinol (B1674508) reductase (PLR) in Forsythia cell cultures led to a 20-fold accumulation of pinoresinol and the complete loss of matairesinol. mdpi.comnih.gov

Furthermore, by introducing genes from other organisms, it is possible to produce novel lignans in a heterologous host. frontiersin.org For instance, introducing the CYP81Q1 gene from sesame into the engineered Forsythia cells resulted in the production of sesamin (B1680957), a lignan (B3055560) not normally found in Forsythia. acs.orgnih.gov These strategies, which involve optimizing metabolic flux and sometimes creating synthetic pathways, hold great promise for the sustainable and efficient production of this compound and other valuable lignans in engineered plant cell cultures or microorganisms. mdpi.comnih.gov

Rational Design and Synthesis of Analogs for Mechanistic Probing

The exploration of the full therapeutic potential of this compound hinges on a detailed understanding of its mechanisms of action. A powerful strategy to achieve this is through the rational design and synthesis of structural analogs. rsc.orgrsc.org This approach involves systematically modifying the chemical structure of the parent compound to investigate how these changes affect its biological activity, a process that can elucidate key pharmacophore features and structure-activity relationships (SAR).

The process of rational design for creating analogs of this compound would begin with the core structure of the lignan. Computational modeling techniques can be employed to predict how modifications to the phenyl groups, the butyl chain, or the hydroxyl and methoxy (B1213986) functional groups might influence the molecule's interaction with biological targets. nih.gov For instance, altering the substitution pattern on the aromatic rings could modulate the compound's antioxidant or enzyme-inhibiting properties.

The synthesis of these rationally designed analogs involves multi-step organic chemistry procedures. nrfhh.com Synthetic strategies would be developed to allow for the targeted introduction of different functional groups or structural motifs. For example, derivatives could be synthesized where the hydroxyl groups are replaced with other hydrogen-bonding moieties, or where the flexibility of the central butane (B89635) chain is constrained.

Once synthesized, these analogs are screened in a variety of biological assays. semanticscholar.org Comparing the activity of the analogs to that of the parent compound, this compound, provides valuable insights. An analog with enhanced activity might highlight a particularly important structural feature, while a decrease in activity could indicate a part of the molecule that is essential for its biological function. This iterative process of design, synthesis, and biological evaluation is crucial for building a comprehensive understanding of how this compound exerts its effects at a molecular level. semanticscholar.org

A hypothetical study design for creating and testing analogs of this compound is presented in the table below.

| Analog Series | Structural Modification | Hypothesized Effect | Key Assay |

| Series A | Modification of the Aromatic Ring Substituents | Altered antioxidant capacity | DPPH radical scavenging assay |

| Series B | Changes to the Butane Chain | Modified binding affinity to target enzymes | Enzyme inhibition assays |

| Series C | Stereochemical Variations | Different receptor interactions | Chiral chromatography and specific binding studies |

| Series D | Introduction of Halogen Atoms | Enhanced metabolic stability | In vitro metabolism studies |

Facilitating Interdisciplinary and International Collaborative Research Initiatives

The multifaceted nature of research into natural compounds like this compound necessitates a collaborative and interdisciplinary approach. ontosight.ai Advancing our understanding of this lignan requires expertise from a wide range of scientific fields, including phytochemistry, organic synthesis, pharmacology, and molecular biology. researchgate.netnih.gov

Interdisciplinary collaboration allows for a more comprehensive investigation of the compound. For example, a partnership between a natural product chemist who isolates and characterizes this compound and a pharmacologist who can test its effects in biological systems can accelerate the pace of discovery. Furthermore, involving computational chemists can aid in the rational design of more potent and selective analogs. nih.gov

International collaborations are also vital for propelling research forward. thebritishacademy.ac.uktwas.org These partnerships can provide access to unique natural resources, specialized equipment, and diverse scientific perspectives. ln.edu.hk For instance, a research group in a region where plants containing this compound are abundant could collaborate with a laboratory in another country that has advanced facilities for high-throughput screening or structural biology. Such collaborations can foster a global network of researchers focused on the therapeutic potential of lignans. frontiersin.org

Q & A

Q. Table 1. Antifungal Activity of this compound

| Fungal Strain | IC₅₀ (µM) | Reference |

|---|---|---|

| Trichophyton longifusus | 12.5 | |

| Microsporum canis | >100 | |

| Fusarium solani | Inactive |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Structural Confirmation |

|---|---|---|

| ¹H NMR | δ 6.65 (s, H-2), δ 3.85 (OCH₃) | Aromatic protons, methoxy groups |

| ¹³C NMR | δ 147.2 (C-3), δ 56.1 (OCH₃) | Oxygenated carbons |

| HRMS | [M+H]+ 373.1654 (calc. 373.1658) | Molecular formula C₂₁H₂₄O₆ |

Methodological Notes

- Reproducibility : Document extraction solvents, chromatography conditions, and assay parameters in detail (per Journal of Organic Chemistry guidelines) .

- Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to synthesize conflicting bioactivity reports .

- Ethical Compliance : For in vivo studies, follow institutional biosafety protocols and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.